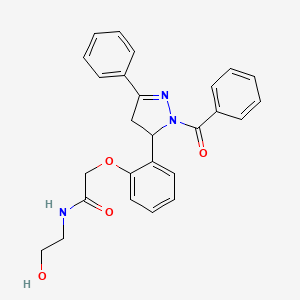

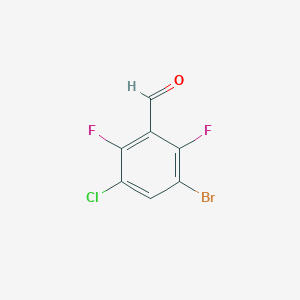

![molecular formula C15H13ClN2O3 B2393645 4-[2-[(2-Chloropyridine-4-carbonyl)amino]ethyl]benzoic acid CAS No. 1465321-77-0](/img/structure/B2393645.png)

4-[2-[(2-Chloropyridine-4-carbonyl)amino]ethyl]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-[2-[(2-Chloropyridine-4-carbonyl)amino]ethyl]benzoic acid” is a complex organic molecule that contains a benzoic acid moiety, an aminoethyl group, and a 2-chloropyridine-4-carbonyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoic acid moiety could make it acidic, and the chloropyridine group could influence its reactivity .科学的研究の応用

Synthesis and Material Development

One of the primary applications of 4-[2-[(2-Chloropyridine-4-carbonyl)amino]ethyl]benzoic acid is in the synthesis of complex molecules and materials. For instance, the intermediate 4-[N-(pyridinyl-3-methoxy-carbonyl)aminomethyl] benzoic acid, related to the query compound, is prepared from 3-hydroxymethylpyridine using the CDI method. This intermediate plays a crucial role in synthesizing title compounds that have potential applications in material science and pharmacology (Li Bo-yu, 2003).

Crystal Engineering and Drug Design

The compound's derivatives are extensively used in crystal engineering and drug design. A study on 2-Chloro-4-nitrobenzoic acid, closely related to the query compound, highlights its role in synthesizing molecular salts with pyridyl and benzoic acid derivatives. These salts were analyzed to understand the importance of halogen bonds in crystal structures, which is crucial for developing new materials and drugs with tailored properties (Madhavi Oruganti et al., 2017).

Antimicrobial Activity

Research into novel heterocyclic compounds based on pyridine derivatives, including structures similar to 4-[2-[(2-Chloropyridine-4-carbonyl)amino]ethyl]benzoic acid, has shown potential antimicrobial activity. This suggests that derivatives of the compound could be explored for developing new antimicrobial agents, contributing to the ongoing search for effective treatments against resistant bacteria and fungi (N. Patel et al., 2011).

Catalysis and Chemical Reactions

The versatility of 4-[2-[(2-Chloropyridine-4-carbonyl)amino]ethyl]benzoic acid and its derivatives extends to catalysis, where they are used in novel carbonylation reactions of ortho C-H bonds in aromatic amides. This application is significant for synthesizing phthalimides, demonstrating the compound's role in facilitating complex chemical transformations (Satoshi Inoue et al., 2009).

作用機序

Target of Action

Based on its structure, it may interact with various enzymes and receptors in the body .

Mode of Action

It’s known that 2-chloropyridine, a component of this compound, reacts with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle .

Biochemical Pathways

The compound might be involved in various biochemical reactions, including nucleophilic substitution and oxidation .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate its absorption and distribution .

Result of Action

The compound’s interaction with its targets could lead to various cellular responses, depending on the specific targets and the nature of the interaction .

Action Environment

The action, efficacy, and stability of 4-[2-[(2-Chloropyridine-4-carbonyl)amino]ethyl]benzoic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . .

特性

IUPAC Name |

4-[2-[(2-chloropyridine-4-carbonyl)amino]ethyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3/c16-13-9-12(6-8-17-13)14(19)18-7-5-10-1-3-11(4-2-10)15(20)21/h1-4,6,8-9H,5,7H2,(H,18,19)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGFNKJDMQRYBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C2=CC(=NC=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-[(2-Chloropyridine-4-carbonyl)amino]ethyl]benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2393566.png)

![6-(2-Methoxyphenyl)-2-[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2393568.png)

![2-[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2393573.png)

![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2393580.png)

![8-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2393581.png)

![(5E)-5-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2393582.png)

![{1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methanol](/img/structure/B2393583.png)